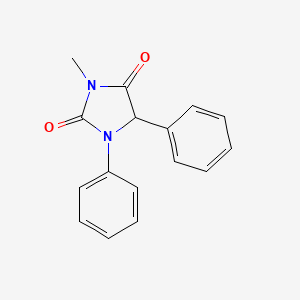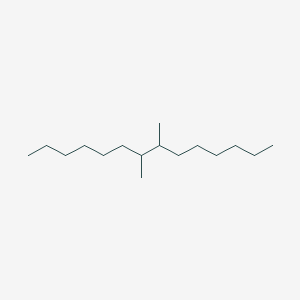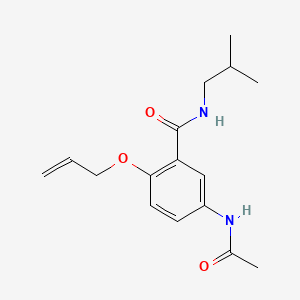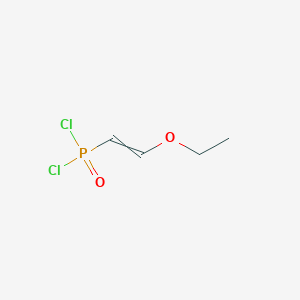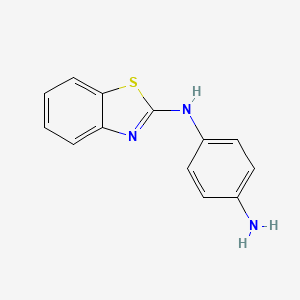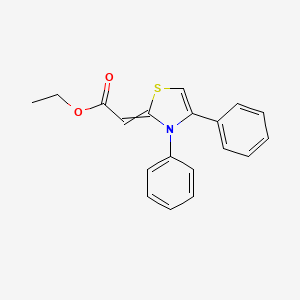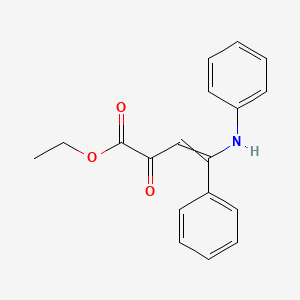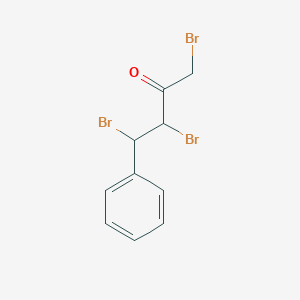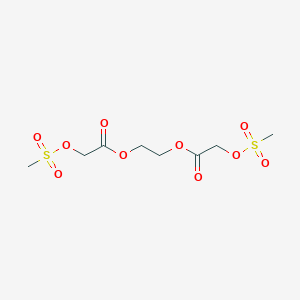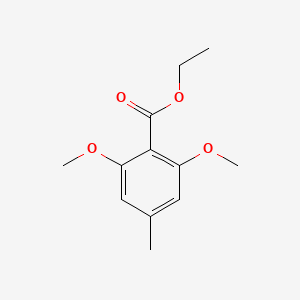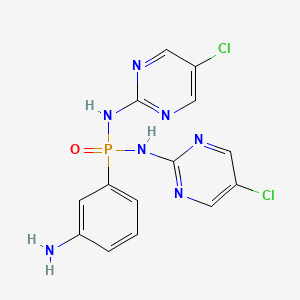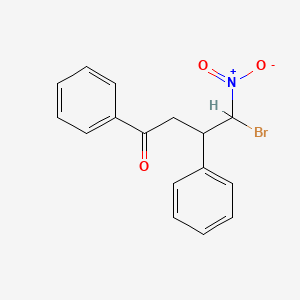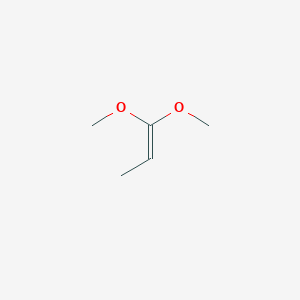
1-Propene, 1,1-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propene, 1,1-dimethoxy-, also known as propionaldehyde dimethyl acetal, is an organic compound with the molecular formula C5H10O2. It is a colorless liquid with a mild, pleasant odor. This compound is commonly used as a reagent in organic synthesis and has various applications in the chemical industry .
Méthodes De Préparation
1-Propene, 1,1-dimethoxy- can be synthesized through several methods. One common synthetic route involves the reaction of propionaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
[ \text{CH}_3\text{CH}_2\text{CHO} + 2\text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} ]
In industrial production, the process typically involves mixing methanol and propionaldehyde, followed by the addition of an acid catalyst such as sulfuric acid. The reaction mixture is then heated under reflux conditions to drive the reaction to completion. After the reaction is complete, the product is purified through distillation .
Analyse Des Réactions Chimiques
1-Propene, 1,1-dimethoxy- undergoes various chemical reactions, including:
-
Hydrolysis: : In the presence of water and an acid catalyst, 1-Propene, 1,1-dimethoxy- can be hydrolyzed to yield propionaldehyde and methanol. [ \text{CH}_3\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CH}_2\text{CHO} + 2\text{CH}_3\text{OH} ]
-
Oxidation: : The compound can be oxidized to form propionic acid using oxidizing agents such as potassium permanganate or chromium trioxide. [ \text{CH}_3\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{O}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COOH} + 2\text{CH}_3\text{OH} ]
-
Reduction: : Reduction of 1-Propene, 1,1-dimethoxy- can yield 1-propanol using reducing agents like lithium aluminum hydride. [ \text{CH}_3\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{LiAlH}_4 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} + 2\text{CH}_3\text{OH} ]
Applications De Recherche Scientifique
1-Propene, 1,1-dimethoxy- has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for aldehydes in organic synthesis. The compound can protect the aldehyde functional group during various chemical reactions and can be easily removed afterward.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Polymer Chemistry: The compound is used in the production of certain polymers and resins.
Analytical Chemistry: It is employed as a reagent in analytical chemistry for the derivatization of aldehydes and ketones to improve their detection and quantification.
Mécanisme D'action
The mechanism of action of 1-Propene, 1,1-dimethoxy- primarily involves its ability to act as a protecting group for aldehydes. The compound forms a stable acetal linkage with the aldehyde, preventing it from undergoing unwanted reactions during synthetic processes. The acetal linkage can be easily cleaved under acidic conditions to regenerate the original aldehyde .
Comparaison Avec Des Composés Similaires
1-Propene, 1,1-dimethoxy- can be compared with other similar compounds such as:
1,1-Dimethoxyethane: Similar to 1-Propene, 1,1-dimethoxy-, this compound is used as a protecting group for aldehydes and ketones.
1,1-Dimethoxybutane: Another acetal compound used in organic synthesis for protecting carbonyl groups.
1,1-Dimethoxypropane: This compound is also used as a reagent in organic synthesis and has similar applications to 1-Propene, 1,1-dimethoxy-.
The uniqueness of 1-Propene, 1,1-dimethoxy- lies in its specific structure and reactivity, which makes it particularly useful for certain synthetic applications .
Propriétés
Numéro CAS |
5634-52-6 |
|---|---|
Formule moléculaire |
C5H10O2 |
Poids moléculaire |
102.13 g/mol |
Nom IUPAC |
1,1-dimethoxyprop-1-ene |
InChI |
InChI=1S/C5H10O2/c1-4-5(6-2)7-3/h4H,1-3H3 |
Clé InChI |
NJVXMQKYAZVZHT-UHFFFAOYSA-N |
SMILES canonique |
CC=C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


